![molecular formula C8H11N3O2 B1392306 Ethyl 2-hydrazinonicotinate CAS No. 292155-95-4](/img/structure/B1392306.png)
Ethyl 2-hydrazinonicotinate
Overview
Description
Ethyl 2-hydrazinonicotinate is a chemical compound with the CAS Number: 292155-95-4 and a molecular weight of 181.19 . It is commonly used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Physical And Chemical Properties Analysis
Ethyl 2-hydrazinonicotinate has a molecular weight of 181.19 .
Scientific Research Applications
1. Photonic Applications
Ethyl 2-hydrazinonicotinate derivatives exhibit potential in photonic applications. They demonstrate significant third-order nonlinear optical properties, making them suitable for use in photonic devices. These properties are attributed to reverse saturable absorption, indicating their applicability in developing new photonic materials (Nair et al., 2022).
2. Synthesis and Spectroscopic Applications
In the context of spectroscopic applications, derivatives of Ethyl 2-hydrazinonicotinate have been synthesized and characterized using various spectroscopic techniques. These compounds exhibit promising nonlinear optical (NLO) properties, with potential applications in technology (Haroon et al., 2019).
3. Synthesis of Triazolopyridines
Ethyl 2-hydrazinonicotinate is used in synthesizing [1,2,4]triazolo[4,3-a]pyridines, which have diverse applications in chemistry and potentially in pharmacology. The synthesis process involves reactions under mild conditions, highlighting its versatility in organic synthesis (Schmidt & Qian, 2013).
4. Biological Activity
Compounds synthesized from Ethyl 2-hydrazinonicotinate show promising biological activities, including antiplatelet and antioxidant properties. These activities are assessed through both in vitro and in vivo methods, suggesting their potential in pharmaceutical applications (Gurevich et al., 2020).
5. Eco-friendly Synthesis in Organic Chemistry
Ethyl 2-hydrazinonicotinate derivatives have been used in eco-friendly transamination and aza-annulation reactions. The solvent-free synthesis approach underlines the compound's role in developing sustainable chemical processes (Meddad et al., 2001).
6. Intermediate for Pesticide Synthesis
It serves as an important intermediate in synthesizing pesticides like chlorantraniliprole, demonstrating its significance in agricultural chemistry (Ju, 2014).
7. Radiopharmaceutical Applications
Derivatives of Ethyl 2-hydrazinonicotinate are used in preparing radiopharmaceuticals, particularly for protecting hydrazine moieties during the manufacturing process of radiolabeling compounds (Harris et al., 1999).
Mechanism of Action
Mode of Action
Hydrazine derivatives are known to react with aldehydes and ketones to form oximes or hydrazones . This suggests that Ethyl 2-hydrazinonicotinate may interact with its targets through similar chemical reactions.
Biochemical Pathways
It is known that hydrazine derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound and its overall pharmacokinetic profile .
properties
IUPAC Name |
ethyl 2-hydrazinylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)6-4-3-5-10-7(6)11-9/h3-5H,2,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTSCQRRPAROJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-hydrazinonicotinate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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